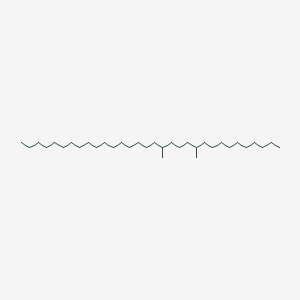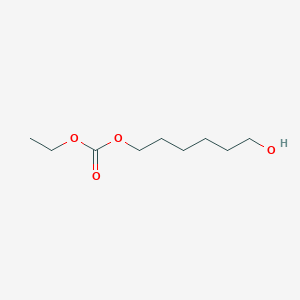
3,4-Dichloro-2-(methylsulfanyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-2-(methylsulfanyl)phenol: is an organic compound with the molecular formula C7H6Cl2OS It is a chlorinated phenol derivative, characterized by the presence of two chlorine atoms and a methylsulfanyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2-(methylsulfanyl)phenol typically involves the chlorination of 2-(methylsulfanyl)phenol. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective chlorination at the 3 and 4 positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where 2-(methylsulfanyl)phenol is reacted with chlorine gas in a reactor. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions:
Oxidation: 3,4-Dichloro-2-(methylsulfanyl)phenol can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: The compound can be reduced to remove the chlorine atoms, typically using reducing agents like zinc dust in the presence of an acid.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atoms can be replaced by other substituents such as nitro groups or alkyl groups using reagents like nitric acid or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Zinc dust, hydrochloric acid, and reflux conditions.
Substitution: Nitric acid for nitration, alkyl halides for alkylation, and appropriate catalysts.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated phenol derivatives.
Substitution: Nitro-substituted or alkyl-substituted phenol derivatives.
科学的研究の応用
Chemistry: 3,4-Dichloro-2-(methylsulfanyl)phenol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound can be used to study the effects of chlorinated phenols on cellular processes. It may also serve as a model compound for investigating the metabolism and detoxification pathways of chlorinated aromatic compounds in living organisms.
Medicine: While not directly used as a drug, derivatives of this compound may exhibit antimicrobial or antifungal properties, making them potential candidates for the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals, dyes, and polymers. Its chlorinated structure provides stability and resistance to degradation, which is valuable in various applications.
作用機序
The mechanism of action of 3,4-Dichloro-2-(methylsulfanyl)phenol involves its interaction with cellular components, leading to oxidative stress and disruption of cellular functions. The compound can generate reactive oxygen species (ROS) upon metabolism, which can damage cellular macromolecules such as DNA, proteins, and lipids. This oxidative damage can trigger cell death pathways, including apoptosis and necrosis.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes involved in oxidative stress response, such as catalase and superoxide dismutase.
Signaling Pathways: It can modulate signaling pathways related to cell survival and apoptosis, including the MAPK and NF-κB pathways.
類似化合物との比較
3,5-Dichloro-2-(methylsulfanyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of a hydroxyl group.
3,4-Dichloro-5-(methylsulfanyl)phenol: Similar structure with an additional chlorine atom at the 5 position.
Uniqueness: 3,4-Dichloro-2-(methylsulfanyl)phenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity
特性
CAS番号 |
71750-46-4 |
|---|---|
分子式 |
C7H6Cl2OS |
分子量 |
209.09 g/mol |
IUPAC名 |
3,4-dichloro-2-methylsulfanylphenol |
InChI |
InChI=1S/C7H6Cl2OS/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3,10H,1H3 |
InChIキー |
SFZGFKZXECLEFV-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=CC(=C1Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine](/img/structure/B14462182.png)



![2-[2,3-Bis(2-methylbutan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14462201.png)
![7-[2-[bis(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14462204.png)



![3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one](/img/structure/B14462245.png)

![4-[1-(Morpholin-4-yl)cyclohexyl]-2,6-diphenyl-1,4-dihydro-1,3,5-triazine](/img/structure/B14462254.png)

